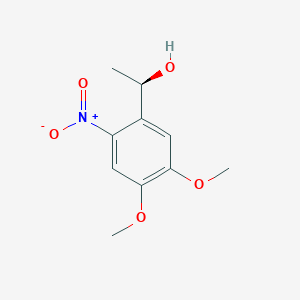
(R)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol is an organic compound that features a nitrophenyl group substituted with two methoxy groups and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol typically involves the nitration of a dimethoxybenzene derivative followed by a reduction process to introduce the ethan-1-ol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine, which can further participate in substitution reactions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted derivatives from substitution reactions.
Scientific Research Applications
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy groups may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol can be compared with other nitrophenyl derivatives, such as:
- 4,5-dimethoxy-2-nitrobenzyl alcohol
- 4,5-dimethoxy-2-nitrophenylethanamine
Uniqueness
The uniqueness of (1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol lies in its specific stereochemistry and the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
(R)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol is a chiral compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H15N1O5
- Molar Mass : Approximately 227.22 g/mol
- Functional Groups : Contains methoxy (-OCH3) and nitro (-NO2) groups, which contribute to its biological activity.
The stereochemistry of the compound, particularly the (R) configuration, influences its interactions within biological systems, affecting its pharmacological efficacy and mechanism of action.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties :
- Anticancer Potential :
-
Enzyme Inhibition :
- Interaction studies have revealed that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Method 1 : Starting from 4,5-dimethoxy-2-nitrobenzaldehyde, followed by reduction using lithium aluminum hydride.
- Method 2 : Utilizing a Mitsunobu reaction to couple appropriate alcohols with nitro-substituted aromatic compounds.
These methods highlight the compound's versatility in synthetic organic chemistry while emphasizing efficiency and yield .
Comparative Analysis
To better understand its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene | 53413-67-5 | 0.88 |
| 1-Benzyloxy-2-methyl-3-nitrobenzene | 20876-37-3 | 0.87 |
| (2-Methoxy-5-nitrophenyl)methanol | 5804-49-9 | 0.87 |
This table illustrates how variations in substituents can affect pharmacological properties and biological interactions.
Case Study 1: Antioxidant Activity
In a study focusing on the antioxidant capabilities of various phenolic compounds, this compound was found to significantly reduce oxidative stress markers in vitro. The mechanism involved direct scavenging of reactive oxygen species (ROS), demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .
Case Study 2: Anticancer Efficacy
A recent investigation evaluated the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its utility as a lead compound in developing new cancer therapies .
Properties
Molecular Formula |
C10H13NO5 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C10H13NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-6,12H,1-3H3/t6-/m1/s1 |
InChI Key |
KMRZADDYRLREOY-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















